molecular formula C14H11ClN2O3 B11954095 2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid CAS No. 82594-83-0

2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid

Cat. No.: B11954095
CAS No.: 82594-83-0
M. Wt: 290.70 g/mol
InChI Key: LCZQWCSGKIRNIT-UHFFFAOYSA-N
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Description

2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C14H11ClN2O3. This compound is characterized by the presence of a benzoic acid moiety linked to a 3-chloroanilino group through a carbonyl-amino linkage. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid typically involves the reaction of 3-chloroaniline with phosgene to form 3-chloroanilino carbonyl chloride. This intermediate is then reacted with 2-aminobenzoic acid to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted anilines or thiols.

Scientific Research Applications

2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chloroanilino)carbonyl]amino}benzoic acid
  • 2-{[(3,4-Dichloroanilino)carbonyl]amino}benzoic acid
  • 2-{[(3-Chloroanilino)carbonyl]amino}benzamide

Uniqueness

2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid is unique due to its specific substitution pattern and the presence of both a chloro group and a carbonyl-amino linkage. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

82594-83-0

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C14H11ClN2O3/c15-9-4-3-5-10(8-9)16-14(20)17-12-7-2-1-6-11(12)13(18)19/h1-8H,(H,18,19)(H2,16,17,20)

InChI Key

LCZQWCSGKIRNIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC(=CC=C2)Cl

solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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